Methylcyclopropene-PEG3-amine
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Overview
Description
Methylcyclopropene-PEG3-amine is a small molecule linker commonly used in the field of bioconjugation and drug delivery. It contains several functional groups, including an amine group, a cyclopropene group, and a polyethylene glycol chain. This compound is known for its versatility and effectiveness in forming stable covalent linkages with other molecules, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylcyclopropene-PEG3-amine typically involves the coupling of a methylcyclopropene moiety with a polyethylene glycol chain that terminates in an amine group. Common coupling chemistries include the use of N-hydroxysuccinimide esters, which are highly reactive and facilitate the formation of stable amide bonds . The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the functional groups involved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities and ensure consistency in quality .
Chemical Reactions Analysis
Types of Reactions
Methylcyclopropene-PEG3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, isocyanates, and other reactive groups to form stable covalent linkages.
Cycloaddition Reactions: The cyclopropene group can participate in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines, yielding stable dihydropyridazine linkages.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, isocyanates, and activated esters.
Cycloaddition Reactions: Tetrazines are commonly used as reagents, with reactions typically carried out at room temperature.
Major Products Formed
Substitution Reactions: The major products are amide or urea derivatives, depending on the specific reagents used.
Cycloaddition Reactions: The major product is a stable dihydropyridazine linkage.
Scientific Research Applications
Methylcyclopropene-PEG3-amine has a wide range of scientific research applications, including:
Bioconjugation: It is used to link biomolecules, such as proteins and peptides, to other molecules or surfaces, enhancing their stability and solubility.
Drug Delivery: The polyethylene glycol chain improves the solubility and biocompatibility of drugs, making it a valuable component in drug delivery systems.
Antibody-Drug Conjugates: It is employed as a linker in the synthesis of antibody-drug conjugates, which are used in targeted cancer therapies.
Nanoparticle Functionalization: It is used to functionalize nanoparticles, improving their stability and targeting capabilities in biomedical applications.
Mechanism of Action
The mechanism of action of Methylcyclopropene-PEG3-amine involves its ability to form stable covalent linkages with other molecules. The amine group reacts with carboxylic acids, isocyanates, and other reactive groups, forming stable amide or urea bonds. The cyclopropene group participates in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines, yielding stable dihydropyridazine linkages . These reactions enhance the stability, solubility, and biocompatibility of the linked molecules, making them more effective in their intended applications.
Comparison with Similar Compounds
Methylcyclopropene-PEG3-amine is unique due to its combination of functional groups and its versatility in various applications. Similar compounds include:
Methylcyclopropene-PEG2-amine: Similar structure but with a shorter polyethylene glycol chain, resulting in different solubility and biocompatibility properties.
Methylcyclopropene-PEG4-amine: Similar structure but with a longer polyethylene glycol chain, offering different solubility and biocompatibility properties.
Methylcyclopropene-PEG3-carboxylic acid: Contains a carboxylic acid group instead of an amine group, leading to different reactivity and applications.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in bioconjugation, drug delivery, and nanoparticle functionalization.
Properties
Molecular Formula |
C14H26N2O5 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2-methylcycloprop-2-en-1-yl)methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H26N2O5/c1-12-10-13(12)11-21-14(17)16-3-5-19-7-9-20-8-6-18-4-2-15/h10,13H,2-9,11,15H2,1H3,(H,16,17) |
InChI Key |
NJCCEWNICOMEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC1COC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
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